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molecular formula C7H5NO4 B1664014 Pyridine-2,4-dicarboxylic acid CAS No. 499-80-9

Pyridine-2,4-dicarboxylic acid

Cat. No. B1664014
M. Wt: 167.12 g/mol
InChI Key: MJIVRKPEXXHNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266902B2

Procedure details

PCl5 (39 g; 0.186 mol; 3 eq) and pyridine-2,4-dicarboxylic acid (11.5 g; 6.2×10−2 mol) are introduced into a 500 mL flask. The mixture is stirred at ambient temperature for 45 minutes: it forms a green liquid. It is then diluted with dichloromethane (80 mL) then methanol is added (20 mL) with caution. The whole is poured into water H2O (300 mL) containing 60 g of NaHCO3, the aqueous phase is washed with dichloromethane (4×50 mL) and the organic phase is washed with 1M Na2CO3 (2×50 mL). The crude product is purified by flash chromatography (eluent: 75:25 AcOEt/cyclohexane).
Name
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[N:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:8]=1[C:16]([OH:18])=O.[CH3:19][OH:20].[C:21]([O-])(O)=O.[Na+]>ClCCl.O.O>[CH3:19][O:20][C:16]([C:8]1[CH:9]=[C:10]([C:13]([O:15][CH3:21])=[O:14])[CH:11]=[CH:12][N:7]=1)=[O:18] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
11.5 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous phase is washed with dichloromethane (4×50 mL)
WASH
Type
WASH
Details
the organic phase is washed with 1M Na2CO3 (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography (eluent: 75:25 AcOEt/cyclohexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
COC(=O)C1=NC=CC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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